molecular formula C19H15ClN4O5S B2479976 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 1005294-47-2

2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2479976
CAS No.: 1005294-47-2
M. Wt: 446.86
InChI Key: VLLKYNYEWOQBNW-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a pyridazine ring, a nitrobenzamide moiety, and an ethylsulfonyl group.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide include other pyridazine derivatives and nitrobenzamide compounds. These compounds may share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a pyridazine ring, a nitrobenzamide moiety, and an ethylsulfonyl group, which may confer unique properties and applications .

Properties

IUPAC Name

2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-11-14(24(26)27)6-7-16(15)20/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLKYNYEWOQBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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